molecular formula C8H10BrNOS B15314897 3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol

3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol

Cat. No.: B15314897
M. Wt: 248.14 g/mol
InChI Key: ZBAXOKSNCBEZDJ-UHFFFAOYSA-N
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Description

3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol is a heterocyclic compound that features an azetidine ring fused with a thiophene ring substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol is unique due to the presence of the bromothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H10BrNOS

Molecular Weight

248.14 g/mol

IUPAC Name

3-[(3-bromothiophen-2-yl)methyl]azetidin-3-ol

InChI

InChI=1S/C8H10BrNOS/c9-6-1-2-12-7(6)3-8(11)4-10-5-8/h1-2,10-11H,3-5H2

InChI Key

ZBAXOKSNCBEZDJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CC2=C(C=CS2)Br)O

Origin of Product

United States

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